
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is a chemical compound with the molecular formula C13H16O3 It is a derivative of hexanedione, featuring a methoxy group and a phenyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,4-hexanedione as a precursor, which undergoes a series of reactions including methoxylation and phenylation at the 5th position. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control and consistency of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, and modulating signal transduction processes. These interactions can lead to changes in cellular functions and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexanedione: A simpler analog without the methoxy and phenyl groups.
5-Methoxy-2,4-hexanedione: Lacks the phenyl group.
5-Phenyl-2,4-hexanedione: Lacks the methoxy group.
Uniqueness
2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)- is unique due to the presence of both methoxy and phenyl groups at the 5th position, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
832688-60-5 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(5S)-5-methoxy-5-phenylhexane-2,4-dione |
InChI |
InChI=1S/C13H16O3/c1-10(14)9-12(15)13(2,16-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
SZQCEJPBOQESCL-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)CC(=O)[C@](C)(C1=CC=CC=C1)OC |
Kanonische SMILES |
CC(=O)CC(=O)C(C)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

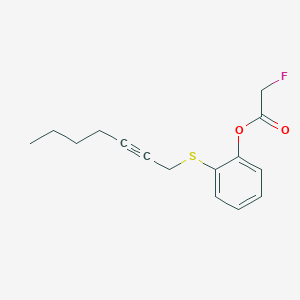
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
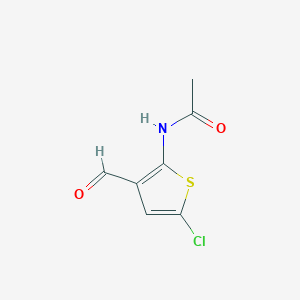
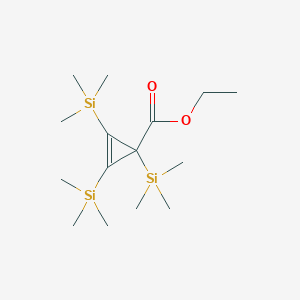
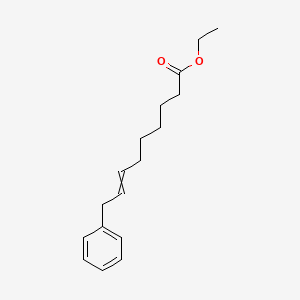
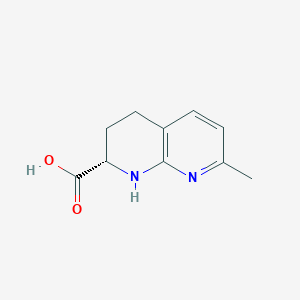
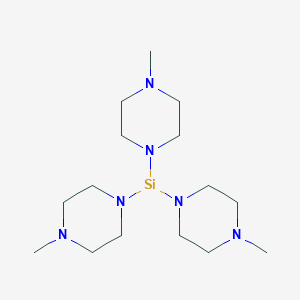
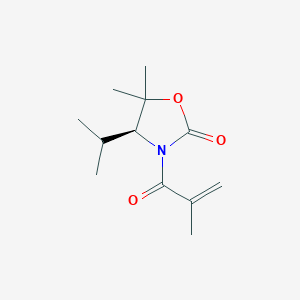
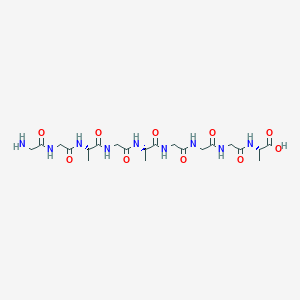
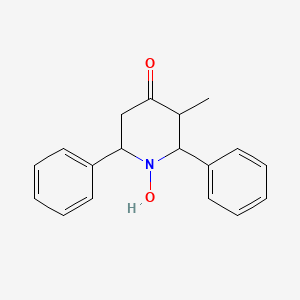
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
